molecular formula C6H3BrN2O4 B592783 1-Bromo-2,4-dinitrobenzene-d3 CAS No. 1313734-81-4

1-Bromo-2,4-dinitrobenzene-d3

Cat. No.: B592783
CAS No.: 1313734-81-4
M. Wt: 250.022
InChI Key: PBOPJYORIDJAFE-CBYSEHNBSA-N
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Description

1-Bromo-2,4-dinitrobenzene-d3 is a deuterated derivative of 1-Bromo-2,4-dinitrobenzene, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dinitrobenzene-d3 can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The general steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

1-Bromo-2,4-dinitrobenzene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Reduction: 1-Bromo-2,4-diaminobenzene-d3.

    Oxidation: Various oxidized forms depending on the conditions used.

Scientific Research Applications

1-Bromo-2,4-dinitrobenzene-d3 is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a standard in mass spectrometry due to its deuterated nature.

    Biology: In studies involving enzyme kinetics and protein interactions, particularly with glutathione S-transferase assays.

    Medicine: As a model compound in drug metabolism studies to understand the behavior of nitroaromatic compounds in biological systems.

    Industry: In the production of dyes, pigments, and other chemical intermediates

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dinitrobenzene-d3 involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro groups can participate in redox reactions. The deuterium atoms provide stability and are used as tracers in mechanistic studies .

Comparison with Similar Compounds

1-Bromo-2,4-dinitrobenzene-d3 is compared with other similar compounds such as:

Uniqueness: this compound is unique due to its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies using isotopic labeling techniques.

Properties

IUPAC Name

1-bromo-2,3,5-trideuterio-4,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOPJYORIDJAFE-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746002
Record name 1-Bromo-2,4-dinitro(~2~H_3_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313734-81-4
Record name 1-Bromo-2,4-dinitro(~2~H_3_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313734-81-4
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